Jasminin

Descripción general

Descripción

Synthesis Analysis

The synthesis of jasminin and its derivatives involves complex chemical processes. For example, the total synthesis of the naphthyridine alkaloid jasminine, a compound related to this compound, was achieved through a synthetic route utilizing the reactivity of dihydropyridine intermediates. This process allowed for the preparation of trisubstituted pyridine, which provides access to the alkaloid through a reductive amination-lactamization tandem reaction (M. Bennasar et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by complex arrangements that contribute to their biological activities. For example, secoiridoid glucosides like this compound, isolated from Jasminum nudiflorum Lindl., have specific structural features that contribute to their antibiotic activity, showcasing the importance of molecular structure in their function (Zhong Wei, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its active functional groups. The synthesis and odor description of methyl 4,5‐didehydrojasmonate, a component of Jasmin absolute, highlight the chemical reactivity and sensory properties of this compound-related compounds. These reactions not only establish the absolute configuration of the natural product but also evaluate their odor quality, reflecting the compound's chemical and sensory properties (Yuko Asamitsu et al., 2006).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. For instance, the antibiotic activity of this compound was found to be stable after being treated by high temperature and ultraviolet, highlighting the importance of understanding these properties for their practical application (Zhong Wei, 2007).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity towards acids, bases, and other reagents, dictate its utility in chemical synthesis and its biological activity. The synthesis of jasminaldehyde through the aldol condensation of benzaldehyde with heptaldehyde under specific conditions showcases the controlled reactivity of this compound-related compounds for the production of fine chemicals (Sheng Shu-ling, 2006).

Aplicaciones Científicas De Investigación

Antiviral Effects : Jasminin has shown potential antiviral activity. A study by Zhu et al. (2022) reported that this compound-induced endogenous TNF-α exhibited antiviral activity against herpes simplex virus 1 (HSV-1). This suggests that this compound can stimulate the immune response to counter viral infections (Zhu et al., 2022).

Pharmacological Properties : this compound, along with other compounds like jasmoside and jasmesoside, have been identified in Jasminum mesnyi. These compounds have a range of biological potentials, hinting at their use in treating various disorders (Kumar & Randhava, 2014).

Antibacterial Activity : Wei (2007) isolated a substance identified as secoiridoid glucosides (this compound) from Jasminum nudiflorum Lindl. which showed antibacterial activity against bacteria like Staphylococcus aureus, Shigella dysenteroae, and Escherichia coli (Wei, 2007).

Anthelmintic Effects : Jasminum abyssinicum has been used traditionally for its anthelmintic properties. Studies have shown the effectiveness of its extracts against parasites like Haemonchus contortus in livestock, demonstrating its potential in veterinary medicine (Komen, Wanjala & Kiprono, 2006).

Anti-inflammatory and Analgesic Activities : The root extract of Jasminum sambac has shown significant anti-inflammatory, analgesic, and antipyretic activities, as reported by Sengar et al. (2015). This suggests its potential for treating inflammation and related conditions (Sengar, Joshi, Prasad & Hemalatha, 2015).

Antimicrobial Activities : Jasminum abyssinicum, among other plants, has been screened for antimicrobial activities. It showed activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential in treating skin disorders (Goji et al., 2007).

Mecanismo De Acción

Target of Action

Jasminin, a bioactive component found in the Chinese herbal medicine beverage “Jasmine Tea”, primarily targets the endogenous Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

this compound interacts with its target, TNF-α, by inducing its expression . This interaction results in an increase in the level of endogenous TNF-α, which is first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The potential activation of the PI3K–Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways that induce TNF-α production were also investigated . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces TNF-α protein expression in RAW264.7 cells without additional stimuli, 10-fold more than the control . The supernatants, containing this compound-induced-TNF-α, showed antiviral activity against herpes simplex virus 1 (HSV-1) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as soil quality, climate, and farming practices can impact the growth of Jasmine plants and the concentration of bioactive compounds like this compound

Safety and Hazards

Jasminin is generally considered safe, but like any substance, it should be handled with care. Personal protective equipment such as safety goggles, protective gloves, and impervious clothing should be used when handling this compound . It should be kept away from drains, water courses, or the soil .

Direcciones Futuras

Propiedades

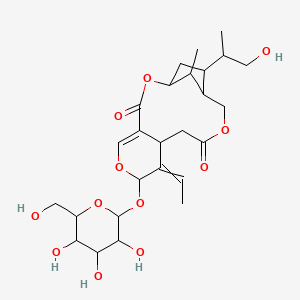

IUPAC Name |

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVMCZSNPIHCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.